![molecular formula C20H12N2 B13006503 Naphtho[2,3-a]phenazine](/img/structure/B13006503.png)
Naphtho[2,3-a]phenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,3-a]phenazine is a polycyclic aromatic compound that belongs to the phenazine family. Phenazines are known for their diverse range of biological properties and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its fused ring structure, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtho[2,3-a]phenazine can be synthesized through various methods. One common approach involves the condensation of 2-naphthol with 1,2-diaminobenzene in the presence of an oxidizing agent such as potassium persulfate (K2S2O8) in acetic acid (AcOH) and water. This reaction proceeds through the intermediate formation of 1,2-naphthoquinone, followed by condensation with 1,2-diaminobenzene to produce the phenazine derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-a]phenazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s aromatic structure and the presence of functional groups.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Naphtho[2,3-a]phenazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits antimicrobial and antitumor properties, making it a subject of interest in biological research.
Medicine: this compound derivatives are investigated for their potential therapeutic applications, including as anticancer and antibacterial agents.
Industry: The compound is used in the development of dyes, pigments, and organic semiconductors
Mechanism of Action
The mechanism of action of naphtho[2,3-a]phenazine involves its interaction with molecular targets and pathways within biological systems. For instance, its antimicrobial activity is often attributed to the generation of reactive oxygen species (ROS) that cause oxidative damage to cellular components. The compound may also interact with DNA and proteins, disrupting their normal functions and leading to cell death .
Comparison with Similar Compounds
Naphtho[2,3-a]phenazine can be compared with other phenazine derivatives such as:
Phenazine: The parent compound with a simpler structure.
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial properties.
Phenazine-1-carboxylic acid: Known for its antifungal activity.
This compound is unique due to its extended conjugation and fused ring structure, which enhance its chemical stability and biological activity .
Properties
Molecular Formula |
C20H12N2 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
naphtho[2,3-a]phenazine |
InChI |
InChI=1S/C20H12N2/c1-2-6-14-12-16-15(11-13(14)5-1)9-10-19-20(16)22-18-8-4-3-7-17(18)21-19/h1-12H |
InChI Key |
OHSIMCYLGPRNRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=NC5=CC=CC=C5N=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



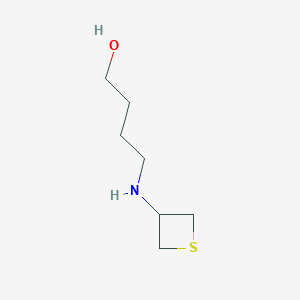
![3-Methylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B13006430.png)
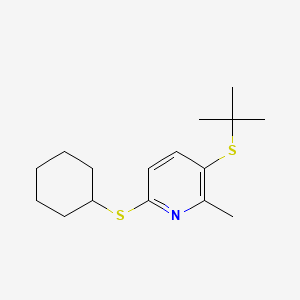
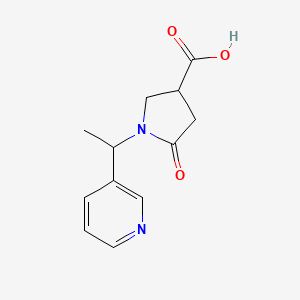
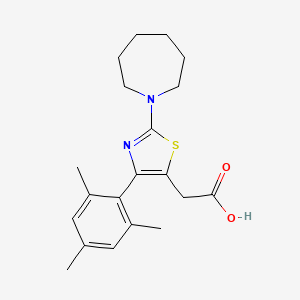
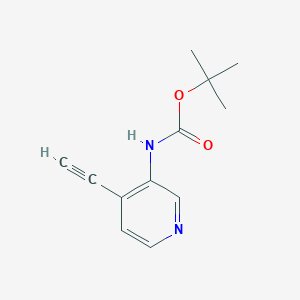
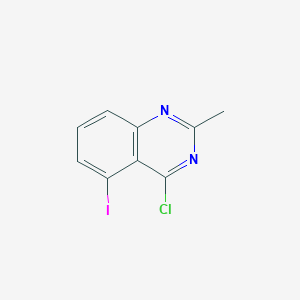
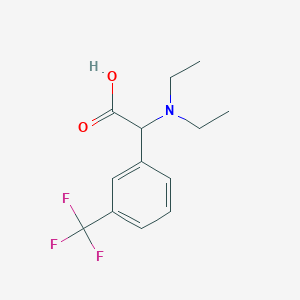
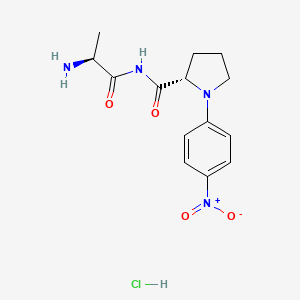
![Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate](/img/structure/B13006498.png)

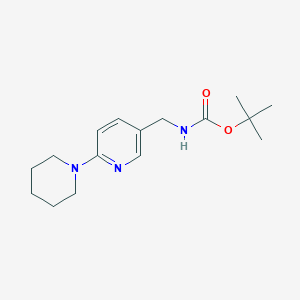
![Octahydropyrrolo[2,3-c]pyrrol-2-one](/img/structure/B13006519.png)
